3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide
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Overview
Description
3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a triazolopyrimidine core, which is a fused ring system containing nitrogen atoms, and a pentylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide typically involves a multi-step process. One common approach is the Biginelli-like reaction, which involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amine under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, followed by cyclization to form the triazolopyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Formation of amine groups or alcohols.
Substitution: Introduction of new substituents at specific positions on the triazolopyrimidine core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of triazolopyrimidines has been extensively studied. This compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: Research has shown that triazolopyrimidines can interact with various biological targets, such as enzymes and receptors. This compound may be investigated for its therapeutic potential in treating diseases like influenza, cancer, and bacterial infections.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique structure and biological activity make it a valuable asset in the discovery of novel therapeutic agents.
Mechanism of Action
The mechanism by which 3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide exerts its effects involves interactions with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
4-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide
5-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide
6-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide
Uniqueness: 3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide is unique due to its specific substitution pattern on the triazolopyrimidine core. This structural feature may influence its biological activity and pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-4-5-6-9-17-13(22)8-7-12-10(2)18-15-19-14(16)20-21(15)11(12)3/h4-9H2,1-3H3,(H2,16,20)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPOSZYZTXNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCC1=C(N2C(=NC(=N2)N)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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